molecular formula C21H18ClN5O2 B12127378 2-amino-1-(3-chloro-4-methoxyphenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(3-chloro-4-methoxyphenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12127378
M. Wt: 407.9 g/mol
InChI Key: AIILMEKUANPNFE-UHFFFAOYSA-N
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Description

2-amino-1-(3-chloro-4-methoxyphenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrroloquinoxaline core, a cyclopropyl group, and a substituted phenyl ring. These structural features contribute to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(3-chloro-4-methoxyphenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrroloquinoxaline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinoxaline skeleton.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

    Substitution on the Phenyl Ring: The 3-chloro-4-methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Cyclopropyl Group Addition: The cyclopropyl group is typically added through cyclopropanation reactions, which may involve reagents like diazomethane or cyclopropyl carbenes.

    Final Coupling: The final step involves coupling the substituted phenyl ring with the pyrroloquinoxaline core, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes. Purification steps such as recrystallization, chromatography, or distillation would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the methoxy group on the phenyl ring.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the carboxamide moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the phenyl ring and the pyrroloquinoxaline core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinoxaline N-oxides or phenolic derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might also make it suitable for use in electronic or photonic devices.

Mechanism of Action

The mechanism of action of 2-amino-1-(3-chloro-4-methoxyphenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. Pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Uniqueness

Compared to similar compounds, 2-amino-1-(3-chloro-4-methoxyphenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide stands out due to the presence of the cyclopropyl group and the specific substitution pattern on the phenyl ring. These features may confer unique chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C21H18ClN5O2

Molecular Weight

407.9 g/mol

IUPAC Name

2-amino-1-(3-chloro-4-methoxyphenyl)-N-cyclopropylpyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C21H18ClN5O2/c1-29-16-9-8-12(10-13(16)22)27-19(23)17(21(28)24-11-6-7-11)18-20(27)26-15-5-3-2-4-14(15)25-18/h2-5,8-11H,6-7,23H2,1H3,(H,24,28)

InChI Key

AIILMEKUANPNFE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NC5CC5)N)Cl

Origin of Product

United States

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